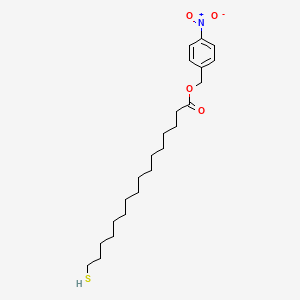
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is a chemical compound characterized by the presence of a nitrophenyl group attached to a methyl group, which is further linked to a 16-sulfanylhexadecanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate typically involves the esterification of 16-sulfanylhexadecanoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its ability to undergo specific chemical transformations makes it useful in investigating metabolic pathways .
Medicine
Its structural features allow for the design of prodrugs that can be activated in specific biological environments, enhancing the efficacy and targeting of therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials .
作用機序
The mechanism of action of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The sulfanyl group can be oxidized, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
類似化合物との比較
Similar Compounds
(4-Nitrophenyl)methyl 16-hydroxyhexadecanoate: Similar structure but with a hydroxy group instead of a sulfanyl group.
(4-Nitrophenyl)methyl 16-aminomethylhexadecanoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is unique due to the presence of both a nitrophenyl group and a sulfanyl groupThe sulfanyl group provides additional sites for oxidation and substitution reactions, enhancing the compound’s versatility .
特性
CAS番号 |
891501-62-5 |
|---|---|
分子式 |
C23H37NO4S |
分子量 |
423.6 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C23H37NO4S/c25-23(28-20-21-15-17-22(18-16-21)24(26)27)14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-29/h15-18,29H,1-14,19-20H2 |
InChIキー |
FMVKILURJACYBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC(=O)CCCCCCCCCCCCCCCS)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















